molecular formula C22H27N3O2 B5406488 5-methoxy-3-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indole

5-methoxy-3-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indole

Cat. No.: B5406488
M. Wt: 365.5 g/mol
InChI Key: ICZMXQHUYKXDDC-UHFFFAOYSA-N
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Description

5-methoxy-3-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indole, also known as MMPI or Ro 60-0175, is a chemical compound that belongs to the family of indole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 5-methoxy-3-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indole involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. This compound also inhibits the activity of cyclin-dependent kinase 5 (CDK5), which is involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methoxy-3-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indole in lab experiments include its high potency and selectivity towards its target enzymes and receptors. This compound also exhibits good pharmacokinetic properties, making it a suitable candidate for drug development. However, the limitations of using this compound in lab experiments include its high cost of synthesis and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 5-methoxy-3-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indole. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammation. Another potential area of research is the investigation of the role of this compound in the pathogenesis of neurodegenerative diseases. Furthermore, future studies could focus on the optimization of the synthesis method of this compound to reduce its cost and improve its yield.

Synthesis Methods

The synthesis of 5-methoxy-3-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indole involves the reaction of 5-methoxy-3-methylindole with 3-(2-pyridinylmethoxy)-1-piperidinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The reaction yields this compound as a white crystalline solid.

Scientific Research Applications

5-methoxy-3-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

5-methoxy-3-methyl-2-[[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16-20-12-18(26-2)8-9-21(20)24-22(16)14-25-11-5-7-19(13-25)27-15-17-6-3-4-10-23-17/h3-4,6,8-10,12,19,24H,5,7,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZMXQHUYKXDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)CN3CCCC(C3)OCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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